molecular formula C15H11F3N2O3 B605203 AF38469 CAS No. 1531634-31-7

AF38469

Cat. No.: B605203
CAS No.: 1531634-31-7
M. Wt: 324.26
InChI Key: JWCUSQCZMQIBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF38469 is a small molecule inhibitor of sortilin, a receptor involved in various cellular processes including protein sorting and signal transduction. Sortilin is implicated in several diseases, particularly neurodegenerative disorders and certain cancers. This compound has shown promise in preclinical studies for its ability to modulate sortilin activity and thereby influence disease progression .

Scientific Research Applications

AF38469 has a wide range of scientific research applications:

Mechanism of Action

AF38469 exerts its effects by inhibiting sortilin, a receptor involved in various cellular processes. The inhibition of sortilin by this compound prevents the binding of ligands such as neurotensin and progranulin, thereby modulating downstream signaling pathways. This inhibition can lead to reduced lysosomal dysfunction in neurodegenerative disorders and decreased cancer cell invasion and metastasis in glioblastoma .

Biochemical Analysis

Biochemical Properties

AF38469 interacts with sortilin, a protein involved in the regulation of intracellular transport . It inhibits sortilin, thereby affecting the biochemical reactions that this protein is involved in . The nature of this interaction is inhibitory, with this compound binding to sortilin and preventing it from carrying out its normal functions .

Cellular Effects

This compound has significant effects on cellular processes. In glioblastoma cells, it suppresses migration and invasion by inhibiting epithelial-mesenchymal transition (EMT)-like mesenchymal transition . In lysosomal storage disorder models, it improves lysosomal and glial pathology . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to sortilin and inhibiting its function . This leads to changes in gene expression and cellular metabolism, as sortilin is involved in the regulation of these processes . The inhibition of sortilin by this compound can also lead to changes in enzyme activity, as sortilin interacts with various enzymes in the cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that this compound has therapeutic effects at certain dosages .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with sortilin . Sortilin is a part of various metabolic pathways, and the inhibition of sortilin by this compound can affect these pathways .

Subcellular Localization

Given its interaction with sortilin, it is likely that it is found in the same subcellular locations as this protein .

Preparation Methods

The synthesis of AF38469 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

AF38469 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of this compound.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCUSQCZMQIBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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